molecular formula C21H23N3O B12727945 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- CAS No. 125103-50-6

1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl-

Cat. No.: B12727945
CAS No.: 125103-50-6
M. Wt: 333.4 g/mol
InChI Key: AJCUHIQRNNLRGV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, oxygen, Raney-nickel alloy, formic acid, aryl halides, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, it targets the succinate dehydrogenase (SDH) protein, inhibiting mitochondrial electron transfer . This inhibition disrupts the energy synthesis of pathogens, leading to their death.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

125103-50-6

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-3-4-15-22-21(25)19-16(2)24(18-13-9-6-10-14-18)23-20(19)17-11-7-5-8-12-17/h5-14H,3-4,15H2,1-2H3,(H,22,25)

InChI Key

AJCUHIQRNNLRGV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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